2-(3,6-Bis(diethylamino)xanthylium-9-yl)-5-(N-(3-(tert-butoxy)-3-oxopropyl)sulfamoyl)benzenesulfonate

Description

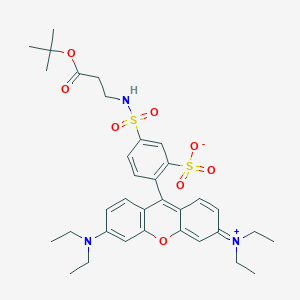

2-(3,6-Bis(diethylamino)xanthylium-9-yl)-5-(N-(3-(tert-butoxy)-3-oxopropyl)sulfamoyl)benzenesulfonate is a complex organic compound that belongs to the class of xanthene dyes. These compounds are known for their vibrant colors and are often used in various applications, including biological staining, fluorescence microscopy, and as pH indicators.

Properties

Molecular Formula |

C34H43N3O8S2 |

|---|---|

Molecular Weight |

685.9 g/mol |

IUPAC Name |

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfamoyl]benzenesulfonate |

InChI |

InChI=1S/C34H43N3O8S2/c1-8-36(9-2)23-12-15-26-29(20-23)44-30-21-24(37(10-3)11-4)13-16-27(30)33(26)28-17-14-25(22-31(28)47(41,42)43)46(39,40)35-19-18-32(38)45-34(5,6)7/h12-17,20-22,35H,8-11,18-19H2,1-7H3 |

InChI Key |

JKAJDKYCFPAQOA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCC(=O)OC(C)(C)C)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Bis(diethylamino)xanthylium-9-yl)-5-(N-(3-(tert-butoxy)-3-oxopropyl)sulfamoyl)benzenesulfonate typically involves multiple steps:

Formation of the Xanthylium Core: The xanthylium core is synthesized through the condensation of phthalic anhydride with resorcinol in the presence of a strong acid, such as sulfuric acid.

Introduction of Diethylamino Groups: Diethylamine is introduced to the xanthylium core through a nucleophilic substitution reaction.

Sulfonation: The sulfonate group is added via sulfonation using sulfur trioxide or chlorosulfonic acid.

Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with sulfamoyl chloride.

Addition of the tert-Butoxy Group: The tert-butoxy group is added through an esterification reaction with tert-butyl alcohol.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to increase yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino groups.

Reduction: Reduction reactions can occur at the xanthylium core, leading to the formation of reduced xanthene derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a fluorescent dye for various analytical techniques, including chromatography and spectroscopy.

Biology

In biological research, it serves as a staining agent for visualizing cellular structures under a microscope. Its fluorescence properties make it ideal for tracking cellular processes and identifying specific cell types.

Medicine

In medicine, the compound is explored for its potential use in diagnostic imaging and as a therapeutic agent in photodynamic therapy.

Industry

Industrially, it is used in the manufacturing of dyes and pigments for textiles, inks, and plastics.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and emit light at specific wavelengths. The diethylamino groups enhance its fluorescence properties, making it highly effective as a fluorescent dye. The sulfonate group increases its solubility in aqueous solutions, facilitating its use in biological and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Rhodamine B: Another xanthene dye with similar fluorescence properties.

Fluorescein: A widely used fluorescent dye in biological research.

Eosin Y: A xanthene dye used in histology for staining tissues.

Uniqueness

Compared to these similar compounds, 2-(3,6-Bis(diethylamino)xanthylium-9-yl)-5-(N-(3-(tert-butoxy)-3-oxopropyl)sulfamoyl)benzenesulfonate offers unique advantages in terms of its solubility and stability, making it particularly suitable for specific industrial and research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.